Propanedioic acid, methylphenyl-, dimethyl ester
Overview
Description
Dimethyl 2-benzylmalonate is a chemical compound with the molecular formula C12H14O4 . It is used in various chemical reactions and has a molecular weight of 222.237 Da .
Synthesis Analysis
The synthesis of Dimethyl 2-benzylmalonate can be achieved through the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .Chemical Reactions Analysis
Dimethyl 2-benzylmalonate can participate in various chemical reactions. For instance, it can be involved in the two-component Mannich reactions between dimethyl malonate (DMM)/ethyl acetoacetate (EAA) and imines . In another example, it can be used in cyclocondensation reactions with 1,3-dinucleophiles to give six-membered heterocycles .Scientific Research Applications
Electrochemical Spirocyclization
Dimethyl 2-benzylmalonate is used in electrochemical dearomatizing spirocyclization of alkynes to prepare spiro[4.5]deca-trienones. This process involves the use of ferrocene as an electrocatalyst, which facilitates the production of carbon-centered radical intermediates from C-H-based malonates. This method offers an efficient way to create a variety of spiro compounds under mild conditions, without the need for noble-metal reagents or sacrificial chemical oxidants (Li, Hou, Li, & Wang, 2022).
Synthesis in Palladium Complexes
In the field of inorganic biochemistry, dimethyl 2-benzylmalonate has been utilized in the synthesis of Pd(II) complexes. These complexes exhibit cytotoxic activity against cancer cell lines and have been studied for their potential in cancer therapy. The synthesis involves the formation of palladium complexes derived from benzenealkyl dicarboxylate ligands, demonstrating the compound's versatility in creating complex molecular structures (Zhu et al., 2016).
Chiral Building Blocks
Dimethyl 2-benzylmalonate is also pivotal in preparing chiral building blocks containing benzylic quaternary stereogenic centers. These building blocks are essential in synthesizing complex organic molecules, such as in the formal total synthesis of (−)-physostigmine. This application underscores the compound's role in facilitating the construction of chiral molecules with specific configurations, which is crucial in medicinal chemistry (Asakawa, Noguchi, Takashima, & Nakada, 2008).
Synthesis of Amino Acids
Another significant application of dimethyl 2-benzylmalonate is in the synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from 11C-labelled malonic esters. This method involves alkylation, selective enzymatic hydrolysis, and a modified Curtius rearrangement. The final products, obtained with high radiochemical purity, are important in various biochemical and pharmaceutical research areas (Gee & Långström, 1991).
Corrosion Inhibition
In materials chemistry, compounds synthesized from dimethyl 2-benzylmalonate have been studied for their role in corrosion inhibition. For example, the synthesized spirocyclopropane derivatives have shown effective inhibition properties for mild steel corrosion in acidic environments. This application highlights the compound's utility in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Mechanism of Action
The mechanism of action of Dimethyl 2-benzylmalonate involves the formation of a carbanion intermediate that can undergo nucleophilic substitution on the alkyl halide, resulting in the formation of an alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Relevant Papers A paper titled “A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor” discusses the use of a dimethyl 2-benzylmalonate derivative in inhibiting the IFN-α-induced interferon stimulated response element (ISRE) luciferase reporter .
Properties
IUPAC Name |
dimethyl 2-methyl-2-phenylpropanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(10(13)15-2,11(14)16-3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRGKICRLNZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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